The thiazole rings, which contain nitrogen and sulfur, are the most common part of thiamine-pyrophosphate molecules involved in reactions. Therefore, the "reagent" portion of the molecule is the thiazole rings. This thiazole ring can act as an acid by donating a proton and forming a carbanion. However, the positive charge of the tetravalent nitro just next to the carbanion stabilizes its negative charge, making it more favorable. A compound with positive and negative charges on adjacent molecules is known as a ylide. TPP's carbanion form is sometimes called the "ylide version."
Reaction mechanism of Thiamine pyrophosphate
Thiamine pyrophosphate is responsible for several reactions, including those of alpha-ketoglutarate and pyruvate, as well as transketolase and alpha-ketoglutarate. This is achieved in four steps:
The carbanion attacks the carbonyl group of the substrate in the thiamine-pyrophosphateylid nucleophilic. This creates a single bond between thiamine pyrophosphate (and the substrate).
The substrate's target bond is broken, and the electrons of the N-C double bond in thiamine pyrophosphate are pushed to the surface. This creates a double bond between the substrate carbon and the TPP carbon. It also pushes electrons from the N-C double bonds in thiamine pyrophosphate onto the nitrogen atom. This reduces it from a neutral to a positive form.
The electrons push opposite to step 2, creating a new bond between substrate carbon and another element. This creates a new carbon/hydrogen bond in the case of decarboxylases. Transketolase is a transketolase that attacks a substrate molecule to create a carbon-carbon bond.
This is the reverse of step 1. The thiamine-pyrophosphate-substrate bond breaks, reforming both the thiaminepyrophosphateylid and substrate carbonyl.
Biochemical/physiological effects of Thiamine pyrophosphate
Thiamine pyrophosphate is a transketolase coenzyme that catalyzes the cleavage of ribulose-5-phosphate. This reaction leads to the formation of D-glyceraldehyde-3-phosphate. This reaction requires the addition of an acceptor aldehyde, such as ribose-5 phosphate, glycolaldehyde, or glyceraldehyde. Thiamine pyrophosphate can decarboxylate hydroxypyruvate when accompanied by an 'acceptor aldehyde.
Thiamine pyrophosphate works as a coenzyme in many enzymatic reactions, such as Pyruvate dehydrogenase complex; Pyruvate decarboxylase in ethanol fermentation; Alpha-ketoglutarate dehydrogenase complex; Branched-chain amino acid dehydrogenase complex; 2-hydroxyphytanoyl-CoA lyase; Transketolase.
Uses of Thiamine pyrophosphate
Thiamine pyrophosphate was used as a substrate for enzyme assays of Golgi lamellae from rat tissue.
Thiamine pyrophosphate has been used:
For preparing chitosan nanoparticles as a standard for vitamin B1 and its derivative in high-performance;
Liquid chromatography (HPLC) analysis;
Immunofluorescence.
In studies that assess the decarboxylation mechanisms of biological systems, Thiamine pyrophosphate was used.">
What is Thiamine Pyrophosphate?
Thiamine pyrophosphate is also known as Thiamin phosphoric Acid or Thiamin-PPI and belongs to the class known as Thiamine phosphates. These thiamine derivatives have th...